molecular formula C12H12O3 B1526929 Benzyl 2-(oxetan-3-ylidene)acetate CAS No. 1242160-03-7

Benzyl 2-(oxetan-3-ylidene)acetate

Cat. No. B1526929
M. Wt: 204.22 g/mol
InChI Key: HHQLRHRBQDOIQS-UHFFFAOYSA-N
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Description

Benzyl 2-(oxetan-3-ylidene)acetate is a chemical compound with the molecular formula C12H12O3 . It is a product of SpiroChem . The compound is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of Benzyl 2-(oxetan-3-ylidene)acetate can be represented by the SMILES string O=C(OCC1=CC=CC=C1)C=C2COC2 . The InChI representation is 1S/C12H12O3/c13-12(6-11-7-14-8-11)15-9-10-4-2-1-3-5-10/h1-6H,7-9H2 .


Physical And Chemical Properties Analysis

Benzyl 2-(oxetan-3-ylidene)acetate has a molecular weight of 204.23 . It is a solid at room temperature . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

Photosensitized Ring Opening in Phenyl Oxiranes

Research demonstrates the involvement of carbonyl ylides in the photosensitized ring opening of phenyl oxiranes, suggesting potential applications in studying reaction mechanisms and synthesizing novel organic compounds (Bhattacharyya & Das, 1999).

Ambident Reactivity of Acetyl- and Formyl-Stabilized Phosphonium Ylides

This study explores the reactivity of acetyl- and formyl-stabilized ylides with benzhydrylium ions, offering insights into the ambident nucleophilicity of these compounds and their potential in creating regioselective synthesis routes (Byrne, Karaghiosoff, & Mayr, 2016).

Reactivity of Ethyl Esters of 2-(Benzoylamino) Acetic Acids

Investigation into the reactivity of esters of 2-(benzoylamino) acetic acids reveals their potential nootropic, antihypoxic, and anabolic activity, suggesting their applications in the development of therapeutic agents (Kolisnyk et al., 2018).

Intramolecular Reactions of Dialkoxycarbenes with a Carbonyl Group

The study on the thermolysis of dialkoxycarbenes leading to carbonyl ylides and further reactions provides a foundation for understanding reaction mechanisms and designing synthetic pathways for organic synthesis (Dawid & Warkentin, 2003).

Novel Palladium(II) Catalysts with Oxazolin-2-ylidene Ligands

This research presents the synthesis and application of novel palladium(II) complexes with oxazolin-2-ylidene ligands as catalysts in Heck coupling reactions, highlighting their significant catalytic activity and potential in facilitating organic transformations (Tubaro et al., 2005).

Safety And Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

properties

IUPAC Name

benzyl 2-(oxetan-3-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-12(6-11-7-14-8-11)15-9-10-4-2-1-3-5-10/h1-6H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQLRHRBQDOIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)OCC2=CC=CC=C2)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716722
Record name Benzyl (oxetan-3-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(oxetan-3-ylidene)acetate

CAS RN

1242160-03-7
Record name Benzyl (oxetan-3-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under argon and at 0° C., 3.0 g (41.63 mmol) of oxetan-3-one (CAS Reg.-No. 6704-31-0) were dissolved in 50 ml of dichloromethane, and 18.8 g (45.79 mmol) of benzyl (triphenyl-λ5-phosphanylidene)acetate were then added. The reaction mixture was then slowly warmed to room temperature and stirred for another 15 minutes. The reaction solution was then concentrated to dryness. The residue was taken up in 25 ml of diethyl ether and stirred, and the mixture was kept at 4° C. for 12 h. The precipitated triphenylphosphine oxide was filtered off and the filtrate was concentrated to dryness. The crude product obtained was purified chromatographically on silica gel (mobile phase cyclohexane/ethyl acetate 4:1→1:1). This gave 4.2 g (20.57 mmol, 49% of theory) of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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